molecular formula C14H11N3O2 B2476248 1H-1,2,3-Benzotriazol-1-ylmethyl benzoate CAS No. 100726-41-8

1H-1,2,3-Benzotriazol-1-ylmethyl benzoate

Cat. No. B2476248
CAS RN: 100726-41-8
M. Wt: 253.261
InChI Key: JGMDINVNKRYAMC-UHFFFAOYSA-N
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Description

“1H-1,2,3-Benzotriazol-1-ylmethyl benzoate” is a chemical compound with the molecular formula C14H11N3O2 . The molecule has an L-shaped conformation, with a dihedral angle of 76.80° between the phenyl ring and the benzotriazole ring system .


Synthesis Analysis

The synthesis of benzotriazole derivatives, such as “this compound”, often involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups .


Molecular Structure Analysis

In the crystal structure of “this compound”, weak aromatic π-π stacking is observed, with the closest centroid-centroid distance being 3.754 Å .


Chemical Reactions Analysis

Benzotriazole, a key component of “this compound”, can react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 253.26 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

properties

IUPAC Name

benzotriazol-1-ylmethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(11-6-2-1-3-7-11)19-10-17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMDINVNKRYAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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